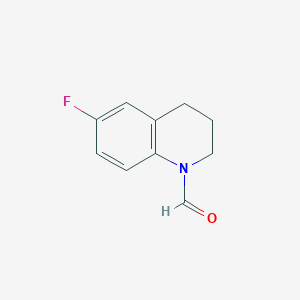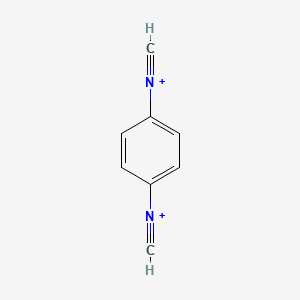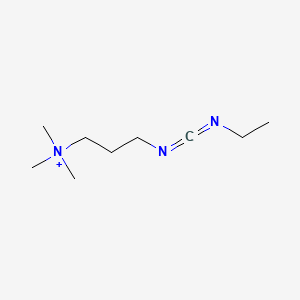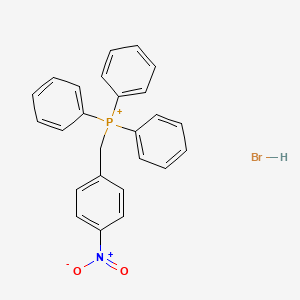
(4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide is an organic phosphorus compound with the molecular formula C25H21BrNO2P. It is commonly used as an intermediate in pharmaceutical synthesis and in the preparation of photosensitizers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with 4-nitrobenzyl bromide. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
(4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: Formation of 4-aminophenyl derivatives.
Reduction: Formation of reduced phosphonium compounds.
Substitution: Formation of substituted phosphonium salts.
Aplicaciones Científicas De Investigación
(4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on the context. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and other chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- (4-nitrophenyl)methyl-triphenylphosphonium chloride
- (4-nitrophenyl)methyl-triphenylphosphonium iodide
- (4-nitrophenyl)methyl-triphenylphosphonium fluoride
Uniqueness
(4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide is unique due to its specific bromide counterion, which can influence its solubility, reactivity, and overall chemical behavior. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant may exhibit different properties in terms of stability and reactivity under various conditions .
Propiedades
Fórmula molecular |
C25H22BrNO2P+ |
|---|---|
Peso molecular |
479.3 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C25H21NO2P.BrH/c27-26(28)22-18-16-21(17-19-22)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1; |
Clave InChI |
IPJPTPFIJLFWLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



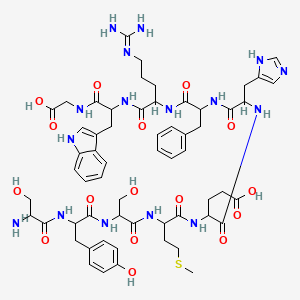



![2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine](/img/structure/B12060033.png)

